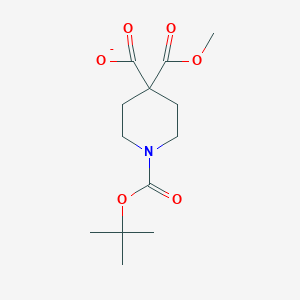
Rock-IN-32
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rock-IN-32: is a potent inhibitor of Rho-associated protein kinase (ROCK), specifically targeting the ROCK2 isoform with an IC50 value of 11 nanomolar . This compound is widely used in scientific research due to its ability to modulate various cellular processes, including cell proliferation, migration, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rock-IN-32 involves multiple steps, starting with the preparation of key intermediatesSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound requires large-scale synthesis techniques. This involves the use of automated reactors and continuous flow systems to ensure consistent quality and scalability. The process is carefully monitored to maintain the desired chemical properties and to comply with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Rock-IN-32 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Rock-IN-32 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the role of ROCK in various chemical reactions and pathways.
Biology: Employed to investigate the effects of ROCK inhibition on cell behavior, including proliferation, migration, and apoptosis.
Medicine: Explored for its potential therapeutic applications in treating cardiovascular diseases, cancer, and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting ROCK pathways
Mechanism of Action
Rock-IN-32 exerts its effects by inhibiting the activity of Rho-associated protein kinase (ROCK). This inhibition disrupts the phosphorylation of downstream substrates, leading to changes in the actin cytoskeleton, cell contraction, and gene expression. The molecular targets of this compound include myosin light chain, LIM kinase, and other proteins involved in cytoskeletal dynamics .
Comparison with Similar Compounds
Y-27632: Another ROCK inhibitor with similar inhibitory activity but different chemical structure.
Fasudil: A well-known ROCK inhibitor used clinically for its vasodilatory effects.
GSK429286A: A selective ROCK2 inhibitor with applications in cardiovascular research.
Uniqueness of Rock-IN-32: this compound is unique due to its high specificity for ROCK2 and its potent inhibitory activity at low concentrations. This makes it a valuable tool for studying ROCK-related pathways and developing targeted therapies .
Properties
Molecular Formula |
C20H17Cl2N3O2 |
|---|---|
Molecular Weight |
402.3 g/mol |
IUPAC Name |
(3R,4S)-N-(7-chloro-1-oxo-2H-isoquinolin-6-yl)-4-(4-chlorophenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H17Cl2N3O2/c21-13-3-1-11(2-4-13)15-9-23-10-16(15)20(27)25-18-7-12-5-6-24-19(26)14(12)8-17(18)22/h1-8,15-16,23H,9-10H2,(H,24,26)(H,25,27)/t15-,16+/m1/s1 |
InChI Key |
XBFAFSAUQFDEOK-CVEARBPZSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)NC2=C(C=C3C(=C2)C=CNC3=O)Cl)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1C(C(CN1)C(=O)NC2=C(C=C3C(=C2)C=CNC3=O)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


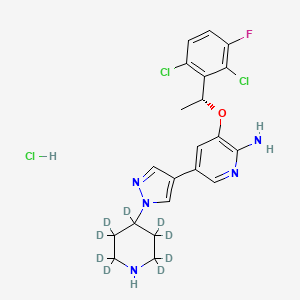
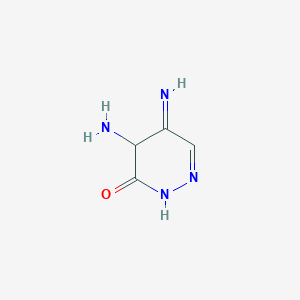
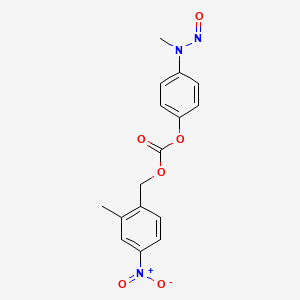
![[(1R,4R,5S,12R,15R,16S)-16-acetyloxy-2,13-dioxo-8,19-dioxa-23,24-dithia-3,14-diazahexacyclo[10.10.2.01,14.03,12.04,10.015,21]tetracosa-6,9,17,20-tetraen-5-yl] acetate](/img/structure/B12367812.png)
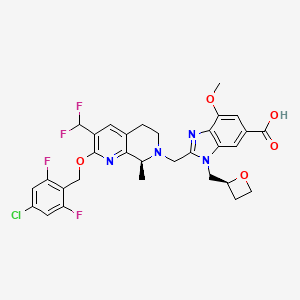
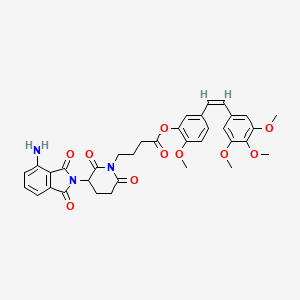

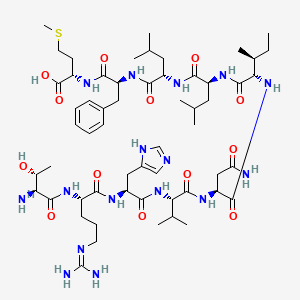
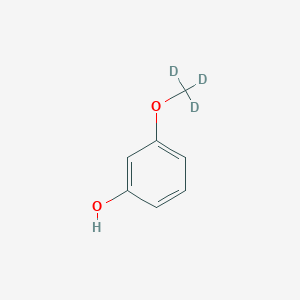
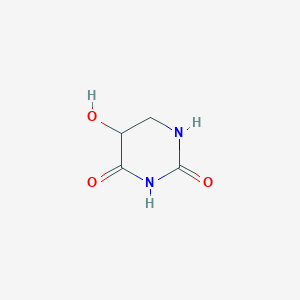
![(1S,4S,12S,13R,16R)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one](/img/structure/B12367873.png)

